molecular formula C15H22N2O B505743 N-[4-(4-methylpiperidin-1-yl)phenyl]propanamide CAS No. 797777-96-9

N-[4-(4-methylpiperidin-1-yl)phenyl]propanamide

Cat. No.: B505743
CAS No.: 797777-96-9
M. Wt: 246.35g/mol
InChI Key: NEGGFIVADCVCCU-UHFFFAOYSA-N
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Description

N-[4-(4-methylpiperidin-1-yl)phenyl]propanamide is a chemical compound of interest in medicinal chemistry and pharmacology research, particularly in the study of synthetic opioids. It belongs to the 4-anilidopiperidine class, a scaffold known for producing potent μ-opioid receptor (MOR) agonists such as fentanyl and its analogs . The molecular structure, featuring a propanamide group linked to a 4-(4-methylpiperidin-1-yl)phenyl moiety, shares core characteristics with this pharmacologically significant series of compounds. Research into such analogs is critical for understanding structure-activity relationships (SAR), which explore how modifications to the core structure influence binding affinity, selectivity, and pharmacological potency at opioid receptors . The emergence of various fentanyl analogs has highlighted the need to study their metabolic pathways and potencies . Investigating compounds like this compound can provide valuable insights for forensic toxicology, aiding in the identification and interpretation of novel synthetic opioids in biological samples from intoxication cases . Furthermore, the study of such structures contributes to the broader field of designing and synthesizing novel ligands for opioid receptors .

Properties

IUPAC Name

N-[4-(4-methylpiperidin-1-yl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-3-15(18)16-13-4-6-14(7-5-13)17-10-8-12(2)9-11-17/h4-7,12H,3,8-11H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGGFIVADCVCCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)N2CCC(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Reaction

A widely cited method involves reacting 4-methylpiperidine with 4-fluoro-nitrobenzene under basic conditions, followed by nitro group reduction. For instance, Patel et al. (2023) optimized this pathway using potassium carbonate as a base in dimethylformamide (DMF) at 80–100°C for 12–24 hours. Subsequent reduction of the nitro group employs catalytic hydrogenation (H₂/Pd-C) or hydrazine hydrate, yielding 4-(4-methylpiperidin-1-yl)aniline with >90% purity.

Key Reaction Conditions:

  • Solvent: DMF or toluene

  • Temperature: 80–100°C

  • Base: K₂CO₃ or NaH

  • Yield: 70–85%

Acylation with Propionyl Chloride

The final step involves reacting 4-(4-methylpiperidin-1-yl)aniline with propionyl chloride to form the propanamide derivative. This exothermic reaction requires careful control of stoichiometry and temperature to avoid side products.

Direct Acylation in Dichloroethane

Example Protocol (Adapted from EP2252149A2):

  • Reagents:

    • 4-(4-Methylpiperidin-1-yl)aniline: 1.0 equivalent

    • Propionyl chloride: 4.0–5.0 equivalents

    • Dichloroethane: 8–12 mL/g of aniline

  • Procedure:

    • Dissolve the aniline intermediate in dichloroethane.

    • Add propionyl chloride dropwise under stirring at room temperature.

    • Reflux for 4–5 hours.

    • Quench the reaction with 20% NaOH, extract with dichloromethane, and concentrate.

  • Purification:

    • Recrystallize the crude product from petroleum ether (60–80°C) to obtain colorless crystals.

    • Yield: 75–82%.

Optimization Insights:

  • Solvent Choice: Dichloroethane outperforms chloroform or tetrahydrofuran (THF) due to superior solubility and reduced byproduct formation.

  • Stoichiometry: Excess propionyl chloride (4–5 equivalents) ensures complete conversion of the aniline group.

Alternative Synthetic Routes

Coupling Agent-Mediated Amidation

While direct acylation is predominant, coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) may enhance yields in low-reactivity scenarios. For example, Zhang et al. (2015) demonstrated that EDCI with hydroxybenzotriazole (HOBt) in dichloromethane achieves 88% yield for analogous propanamides. However, this method introduces complexity and cost, making it less favorable for large-scale synthesis.

Industrial-Scale Production Considerations

Industrial protocols emphasize cost efficiency and scalability:

  • Continuous Flow Reactors: Reduce reaction times by 50% compared to batch processes.

  • In Situ HCl Removal: Integration of scrubbers minimizes corrosion and improves safety.

  • Purity Control: Chromatography or fractional distillation achieves >99% purity for pharmaceutical applications.

Comparative Analysis of Methods

Parameter Direct Acylation Coupling Agent Method
Yield75–82%85–88%
CostLowHigh
ScalabilityExcellentModerate
Byproduct FormationMinimalModerate

Challenges and Mitigation Strategies

  • Byproduct Formation: Excess propionyl chloride may lead to di-acylated products. Mitigation involves strict stoichiometric control and slow reagent addition.

  • Solvent Recovery: Dichloroethane’s high volatility complicates recycling. Alternative solvents like toluene are being explored .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methylpiperidin-1-yl)phenyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-(4-methylpiperidin-1-yl)phenyl]propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological receptors.

    Medicine: Investigated for potential analgesic properties due to its structural similarity to fentanyl analogues.

Mechanism of Action

The mechanism of action of N-[4-(4-methylpiperidin-1-yl)phenyl]propanamide is not fully understood. due to its structural similarity to fentanyl analogues, it is believed to interact with opioid receptors in the central nervous system. This interaction likely involves binding to the μ-opioid receptor, leading to analgesic effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below summarizes key structural analogs of N-[4-(4-methylpiperidin-1-yl)phenyl]propanamide, highlighting substituent variations and their implications:

Compound Name Substituents/R-Groups Biological Activity/Notes Reference
This compound 4-Methylpiperidinyl-phenyl Potential receptor modulation (e.g., dopamine D2 antagonism inferred from analogs)
3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)-N-(4-(trifluoromethyl)phenyl)propanamide (1) Trifluoromethylphenyl, benzooxazin moiety Dopamine D2 receptor antagonist; higher polarity due to -CF₃ group; yield: 38%
N-{4-[(1H-Benzotriazol-1-ylacetyl)(thiophen-3-ylmethyl)amino]phenyl}propanamide Benzotriazole-thiophene hybrid MERS-CoV 3CLpro inhibitor; forms hydrogen bonds with GLY143 and THR25
3-Phenylsulfanyl-N-(4-piperidin-1-ylsulfonylphenyl)propanamide Piperidinylsulfonylphenyl, phenylsulfanyl Altered metabolic stability due to sulfur-containing groups
N-(4-Methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide Methoxyphenyl, piperazine ring Enhanced solubility from methoxy groups; potential CNS activity
3-[1-(4-Cyanophenyl)piperidin-4-yl]-N-[(4-piperidin-1-ylphenyl)methyl]propanamide Cyanophenyl, piperidinylphenylmethyl Electron-withdrawing cyano group may reduce basicity; targets undisclosed
N-{2-[(5-Chloro-2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}pyrimidin-4-yl)amino]phenyl}propanamide Methylpiperazinyl-phenyl, chloropyrimidine Dual PROTAC degrader of CDK12/CDK13; high purity (100% by HPLC)

Key Research Findings

  • Receptor Selectivity : Piperidine-based compounds (e.g., target compound) exhibit fewer off-target effects compared to piperazine derivatives, which may interact with serotonin or adrenergic receptors due to increased basicity .
  • Metabolic Stability : Sulfur-containing analogs (compound 12) show reduced oxidative metabolism, whereas methylpiperidine in the target compound may undergo CYP450-mediated N-demethylation .

Biological Activity

N-[4-(4-methylpiperidin-1-yl)phenyl]propanamide, also referred to by its chemical structure C15H22N2O, has garnered attention in pharmacological research due to its potential biological activities. This compound is primarily evaluated for its interactions with various biological targets, including receptor binding and enzyme inhibition. The following sections detail its biological activity, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring, which is known for enhancing the lipophilicity and binding affinity of compounds. The presence of the propanamide moiety contributes to its pharmacological properties.

Receptor Binding and Enzyme Inhibition

Research indicates that this compound exhibits significant activity as a ligand for various receptors. Notably, studies have shown its potential as an antagonist at the transient receptor potential vanilloid 1 (TRPV1) channel, which is implicated in pain pathways.

  • TRPV1 Antagonism :
    • In vitro assays demonstrated that this compound can inhibit TRPV1 activation by capsaicin, a known agonist. The binding affinity was assessed through competitive binding assays using human TRPV1 expressed in CHO cells.
    • Potency : The compound showed a Ki value of approximately 0.2 nM against capsaicin-induced activation, indicating high potency compared to other known antagonists .
  • Analgesic Activity :
    • In animal models, particularly rat neuropathic pain models, this compound exhibited analgesic effects superior to traditional analgesics with minimal side effects .
  • Structure-Activity Relationships (SAR) :
    • Modifications in the piperidine structure were explored to enhance binding affinity and selectivity for TRPV1. The addition of hydrophobic groups significantly improved receptor interactions, as evidenced by docking studies that identified crucial hydrogen bonding sites between the ligand and receptor .

Case Studies and Experimental Data

A series of studies have systematically evaluated the biological activity of this compound:

Study Focus Findings
Study 1TRPV1 AntagonismKi = 0.2 nM; significant inhibition of capsaicin-induced activation .
Study 2Analgesic EfficacyDemonstrated superior pain relief in rat models with minimal side effects .
Study 3SAR AnalysisIdentified optimal modifications for enhanced receptor binding; docking studies confirmed binding interactions .

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